2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid
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Overview
Description
2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid typically involves the reaction of 4-methylpiperazine with ethylene oxide, followed by the reaction with benzoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant and antipsychotic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, which play a crucial role in mood regulation. By binding to these receptors, the compound can modulate neurotransmitter levels, leading to its antidepressant and antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid is unique due to its specific structural features, which allow it to interact with a distinct set of biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethoxy]benzoic acid |
InChI |
InChI=1S/C14H20N2O3/c1-15-6-8-16(9-7-15)10-11-19-13-5-3-2-4-12(13)14(17)18/h2-5H,6-11H2,1H3,(H,17,18) |
InChI Key |
CETIEYKHHXZMCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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